N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a picolinamide structure via a hydroxypropyl chain
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity , suggesting that the compound may target cancer cells or associated proteins.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and cell cycle regulation.
Pharmacokinetics
A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest , suggesting that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with a hydroxypropyl halide under basic conditions to form the intermediate. This intermediate is subsequently coupled with picolinamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: It is being investigated for its potential therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)picolinamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)picolinamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide is unique due to the presence of the hydroxypropyl chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUBVWJGJGKIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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